Regioisomeric Differentiation: 3-Nitro vs. 4-Nitro Melting Point and Predicted pKa Comparison
5-(3-Nitrophenyl)thiophene-2-carboxylic acid (CAS 341015-21-2) exhibits a melting point of 264–266°C , which is 12–21°C lower than that of its 4-nitro regioisomer 5-(4-nitrophenyl)thiophene-2-carboxylic acid (CAS 80387-79-7, mp 276–287°C) [1]. The 3-nitro isomer also has a predicted acid dissociation constant (pKa) of 3.30 ± 0.10 , compared to a less well-characterized pKa for the 4-nitro analog. This regioisomeric pair shares identical molecular formula (C₁₁H₇NO₄S) and molecular weight (249.24 g/mol), yet the meta vs. para nitro positioning produces a quantifiable difference in solid-state thermal behavior. The lower melting point of the 3-nitro isomer implies weaker intermolecular forces in the crystal lattice, which can translate into higher solubility in organic solvents and altered chromatographic retention characteristics—factors directly relevant to purification strategy, formulation development, and synthetic intermediate handling.
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 264–266°C |
| Comparator Or Baseline | 5-(4-Nitrophenyl)thiophene-2-carboxylic acid (CAS 80387-79-7): 276–287°C [1] |
| Quantified Difference | Δmp = 12–21°C lower for the 3-nitro regioisomer (minimum difference ~12°C between lower bounds, maximum ~21°C between upper bounds) |
| Conditions | Reported melting point ranges from vendor/authoritative database specifications; no single interlaboratory head-to-head study identified |
Why This Matters
For procurement decisions involving building-block selection, the lower melting point of the 3-nitro isomer may favor easier handling, dissolution, and purification during synthetic workflows, and the regioisomeric purity must be verified (e.g., by HPLC or DSC) to avoid inadvertent substitution with the 4-nitro analog.
- [1] ChemImpex / Neta Scientific. 5-(4-Nitrophenyl)thiophene-2-carboxylic acid (CAS 80387-79-7, ≥98% HPLC). Melting point: 280–287°C. View Source
